molecular formula C22H25N5O4 B2376232 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide CAS No. 1775353-23-5

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B2376232
CAS No.: 1775353-23-5
M. Wt: 423.473
InChI Key: DUACZNLMCMWHBC-UHFFFAOYSA-N
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Description

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide features a pyrido[1,2-c]pyrimidin core fused with a 1,2,4-oxadiazole moiety and an acetamide side chain. Its synthesis likely follows methodologies analogous to those reported for structurally related heterocycles. For example, 1,2,4-oxadiazole-containing derivatives are often synthesized via cycloaddition reactions or nucleophilic substitutions under mild conditions using reagents like cesium carbonate (Cs₂CO₃) in dry N,N-dimethylformamide (DMF) . Characterization of such compounds typically involves ¹H NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

The presence of the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the pyrido[1,2-c]pyrimidin scaffold may confer rigidity, influencing target binding affinity.

Properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-15-24-20(25-31-15)19-17-11-5-6-13-26(17)22(30)27(21(19)29)14-18(28)23-12-7-10-16-8-3-2-4-9-16/h2-4,8-9H,5-7,10-14H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUACZNLMCMWHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the pyridopyrimidine core. The final step involves the coupling of the phenylpropylacetamide moiety to the intermediate compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Structure Diversity : The target compound’s pyrido[1,2-c]pyrimidin core distinguishes it from benzimidazole or benzo[b][1,4]oxazin derivatives . This structural variation impacts electronic properties and steric interactions.
  • Synthetic Flexibility : While the target compound and benzo[b][1,4]oxazin derivatives share Cs₂CO₃/DMF conditions , benzimidazole acetamides require coupling agents like EDCI/HOBt .
  • Functional Group Influence : The 1,2,4-oxadiazole moiety (common in ) enhances metabolic resistance compared to pyrazole or indazole groups .

Spectroscopic and Analytical Characterization

  • ¹H NMR: The target compound’s pyrido[1,2-c]pyrimidin protons are expected to resonate in the δ 7.0–8.5 ppm range, similar to pyrimidinone derivatives . The N-(3-phenylpropyl)acetamide side chain would show signals near δ 2.5–3.5 ppm (methylene groups) and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry : Molecular ion peaks (M+H⁺) for such compounds typically align with theoretical values within ±0.5 Da .
  • Comparative Solubility : The acetamide group in the target compound may improve aqueous solubility relative to purely aromatic analogues (e.g., benzimidazole derivatives ).

Stability and Reactivity

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis under physiological conditions compared to esters or amides, as seen in related structures .
  • Reactivity of Acetamide Side Chain: The N-(3-phenylpropyl) group may undergo oxidative metabolism, similar to phenoxyacetamide derivatives , but with slower kinetics due to the alkyl spacer.

Biological Activity

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-phenylpropyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_4O_3, and it features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant as compounds containing this group have been associated with various pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of 5-methyl-1,2,4-oxadiazole exhibit a range of biological activities including antimicrobial and anticancer effects. The specific compound has shown promising results in several studies.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) with IC50 values often below 100 µM .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through caspase activation and morphological changes in treated cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Testing Against Bacteria and Fungi : Studies on related oxadiazole compounds have shown significant antibacterial activity against gram-positive bacteria and moderate activity against gram-negative strains .
  • In Vitro Efficacy : Some derivatives have been reported to exhibit effective inhibition against pathogens such as Bacillus cereus and Staphylococcus aureus, indicating a broad spectrum of antimicrobial activity .

Study 1: Anticancer Efficacy

A recent study focused on a series of oxadiazole derivatives including the target compound. The results indicated that compounds with similar structural motifs exhibited strong inhibition of cell proliferation in HCT116 cells with IC50 values ranging from 18.78 µM to 36 µM. These findings suggest that modifications in the oxadiazole structure can enhance anticancer efficacy.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives. The study employed disc diffusion methods to evaluate the effectiveness against multiple bacterial strains. Results showed that certain compounds had superior activity compared to standard antibiotics, highlighting their potential as therapeutic agents .

Data Tables

Activity Type Cell Line/Organism IC50 (µM) Reference
AnticancerHCT11636
AnticancerHeLa34
AntimicrobialBacillus cereusEffective
AntimicrobialStaphylococcus aureusModerate

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